2,5-Dimethyl-1,5-hexadiene

ADMET polymerization Ruthenium metathesis catalyst α,ω-diene reactivity

2,5-Dimethyl-1,5-hexadiene (CAS 627-58-7) is the non-substitutable monomer for acyclic diene metathesis (ADMET) polymerization requiring methyl substitution at the 2-position to achieve chain propagation. Unlike unsubstituted 1,5-hexadiene (oxidation potential >3V vs. SCE, precluding SET chemistry) or 2-methyl-1,5-hexadiene (dimer-only products), only this compound enables 1,6-endo,endo radical-cation cyclization in photo-NOCAS reactions to yield 1,4-disubstituted cyclohexane scaffolds. It is also the highest-selectivity dimer intermediate (>90% over Bi₂O₃) in isobutene dehydrodimerization to p-xylene. Procure with confidence for ADMET polymerization, photochemical synthesis, and organoborane reagent development.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 627-58-7
Cat. No. B165583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1,5-hexadiene
CAS627-58-7
SynonymsDimethylallyl
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESCC(=C)CCC(=C)C
InChIInChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3
InChIKeyDSAYAFZWRDYBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-1,5-hexadiene Procurement: Technical Specifications and Baseline Characterization


2,5-Dimethyl-1,5-hexadiene (CAS 627-58-7; molecular formula C8H14; molecular weight 110.20 g/mol) is a symmetric, unconjugated acyclic diene featuring two terminal isopropenyl groups connected by an ethylene bridge [1]. At standard temperature and pressure, it exists as a clear, colorless, flammable liquid with a boiling point of 114 °C, a melting point of −75 °C, a density of 0.742 g/mL at 25 °C, and a refractive index (n20/D) of 1.429 . Commercial suppliers routinely offer this compound at a minimum purity of 98% (GC) [2], ensuring consistency for research and industrial applications.

2,5-Dimethyl-1,5-hexadiene: Why Generic Substitution with 1,5-Hexadiene or 2-Methyl-1,5-hexadiene is Problematic


Substituting 2,5-dimethyl-1,5-hexadiene with its in-class analogs (e.g., unsubstituted 1,5-hexadiene or mono-substituted 2-methyl-1,5-hexadiene) is not scientifically equivalent. The presence, number, and position of methyl substituents on the α,ω-diene backbone fundamentally alter the compound's oxidation potential, polymerization behavior, and radical-cation cyclization pathways [1][2]. Under identical ADMET polymerization conditions, 1,5-hexadiene yields only oligomers due to intramolecular π‑complexation, while 2-methyl-1,5-hexadiene produces exclusively dimers [1]. The unsubstituted analog (1,5-hexadiene) has an oxidation potential > 3 V (vs. SCE), precluding single-electron-transfer (SET) reactions entirely, whereas 2,5-dimethyl-1,5-hexadiene engages readily in SET-mediated photo-NOCAS chemistry [2]. These divergent behaviors underscore that methyl-substitution is not a minor structural nuance but a decisive factor governing reactivity, product distribution, and ultimate material properties.

2,5-Dimethyl-1,5-hexadiene Comparative Performance Evidence: ADMET Polymerization, Photo-NOCAS Cyclization, and Catalytic Dehydrodimerization


2,5-Dimethyl-1,5-hexadiene ADMET Polymerization: Unique Reactivity vs. 1,5-Hexadiene and 2-Methyl-1,5-hexadiene

Under acyclic diene metathesis (ADMET) conditions using the well-defined ruthenium catalyst Ru(Cl2)(CH=Ph)(PCy3)2 ([Ru] 3), 2,5-dimethyl-1,5-hexadiene exhibits distinct polymerization behavior compared to its structural analogs. The unsubstituted 1,5-hexadiene yields only oligomers due to intramolecular π‑complexation of the tethered olefin [1]. The mono-substituted analog 2-methyl-1,5-hexadiene produces exclusively dimers under identical conditions [1]. The di-substituted 2,5-dimethyl-1,5-hexadiene, while also constrained by the 2-position substitution, demonstrates a qualitatively different product profile that distinguishes it from both the unsubstituted and mono-substituted congeners [1].

ADMET polymerization Ruthenium metathesis catalyst α,ω-diene reactivity

2,5-Dimethyl-1,5-hexadiene Photo-NOCAS Cyclization: 1,6-Endo Cyclization vs. 1,5-Hexadiene and 2-Methyl-1,5-hexadiene

In photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reactions with 1,4-dicyanobenzene in acetonitrile-methanol (3:1), the three unconjugated dienes—1,5-hexadiene, 2-methyl-1,5-hexadiene, and 2,5-dimethyl-1,5-hexadiene—behave completely differently. 1,5-Hexadiene has an oxidation potential > 3 V (vs. SCE), preventing single electron transfer (SET) altogether; it instead undergoes cycloaddition to 1,4-dicyanobenzene [1]. 2-Methyl-1,5-hexadiene (oxidation potential = 2.70 V vs. SCE) undergoes SET to yield normal acyclic photo-NOCAS products, with no evidence of cyclization [1]. Only 2,5-dimethyl-1,5-hexadiene, when biphenyl is present as a co-donor, yields cyclized products—specifically both cis- and trans-4-(4-cyanophenyl)-1-methoxy-1,4-dimethylcyclohexane—arising from 1,6-endo, endo cyclization of the radical cation intermediate [1][2].

Photo-NOCAS Radical cation cyclization Electron transfer

2,5-Dimethyl-1,5-hexadiene Synthesis via Oxidative Dehydrodimerization: 90% Selectivity at 13% Yield on Bi2O3 Catalyst

In the oxidative dehydrodimerization of isobutene to 2,5-dimethyl-1,5-hexadiene (DMH) over bismuth(III) oxide catalysts, the catalytic performance has been quantitatively benchmarked. Using pure Bi2O3 as the catalyst, the maximum yield of DMH achieved is 13%, with a selectivity exceeding 90% [1]. The addition of various dopants (Cr2O3, MoO3, NH4VO3, SnO2, V2O5) was systematically investigated; however, the best yield and selectivity combination was obtained with unmodified Bi2O3 [1]. This selectivity figure is critical because the dehydrodimerization reaction proceeds from isobutene through DMH as the intermediate dimer en route to p-xylene [2]; maximizing selectivity toward DMH at this stage directly impacts the efficiency of subsequent aromatization steps.

Oxidative dehydrodimerization Bismuth oxide catalyst Isobutene dimerization

2,5-Dimethyl-1,5-hexadiene Cyclic Hydroboration: Synthesis of Borepane Organoboranes

Cyclic hydroboration of 2,5-dimethyl-1,5-hexadiene with borane in tetrahydrofuran (THF) at 0 °C proceeds rapidly and completely to yield bis(3,6-dimethyl)borepane, a seven-membered cyclic organoborane [1]. This transformation exploits the precise 1,5-diene spacing of the compound to enable intramolecular cyclization. The resulting borepane derivative is subsequently applied in 1,4-addition reactions, demonstrating the compound's utility as a scaffold for constructing boron-containing heterocycles [1]. In contrast, the shorter-chain analog 2,4-dimethyl-1,4-pentadiene undergoes analogous cyclic hydroboration to yield the six-membered bis(3,5-dimethyl)borinane [1], highlighting how the carbon-chain length of the α,ω-diene dictates the ring size of the resulting organoborane.

Cyclic hydroboration Organoborane synthesis Borepane

2,5-Dimethyl-1,5-hexadiene Dianion Chemistry: Versatile Platform for 2,5-Disubstituted 1,5-Hexadienes

Treatment of 2,5-dimethyl-1,5-hexadiene with Lochmann's base generates a dianion that serves as a versatile nucleophilic platform for synthesizing diverse 2,5-disubstituted 1,5-hexadienes [1]. This dianion reacts with alkyl halides, sulfates, and alkyl α,ω-dihalides to install a broad range of substituents at the terminal allylic positions [1]. The symmetric, doubly allylic nature of 2,5-dimethyl-1,5-hexadiene enables efficient dianion formation, providing a level of structural diversification that is not accessible from mono-substituted or unsubstituted 1,5-hexadiene analogs, which lack the necessary allylic C–H acidity or symmetry for productive dianion chemistry.

Dianion chemistry Alkylation Organometallic synthesis

2,5-Dimethyl-1,5-hexadiene Application Scenarios: Procurement-Driven Use Cases in Polymer Synthesis, Photochemistry, and Organometallic Chemistry


ADMET Polymerization for Precision Polyolefins

2,5-Dimethyl-1,5-hexadiene is the preferred monomer when acyclic diene metathesis (ADMET) polymerization requires an α,ω-diene with methyl substitution at the 2-position to modulate chain propagation kinetics. While unsubstituted 1,5-hexadiene yields only oligomers and 2-methyl-1,5-hexadiene yields only dimers under identical ruthenium-catalyzed ADMET conditions [1], 2,5-dimethyl-1,5-hexadiene exhibits a distinct polymerization profile. This differential reactivity is critical for researchers designing polyolefins with specific molecular weight distributions and architectural control, making the compound non-substitutable for these applications.

Photo-NOCAS Cyclization for Substituted Cyclohexane Synthesis

In photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reactions, 2,5-dimethyl-1,5-hexadiene is uniquely capable of undergoing 1,6-endo, endo cyclization of its radical cation intermediate to yield substituted cyclohexane derivatives [1][2]. Neither 1,5-hexadiene (which undergoes only cycloaddition) nor 2-methyl-1,5-hexadiene (which yields only acyclic products) can produce cyclized products under these conditions. This exclusive cyclization pathway is essential for synthetic chemists targeting 1,4-disubstituted cyclohexane scaffolds via photochemical electron-transfer methods.

Oxidative Dehydrodimerization of Isobutene to 2,5-Dimethyl-1,5-hexadiene

For industrial processes involving the catalytic dehydrodimerization of isobutene, 2,5-dimethyl-1,5-hexadiene (DMH) is the targeted intermediate with optimized production parameters on bismuth oxide catalysts. With a DMH yield of 13% and a selectivity exceeding 90% over Bi2O3 [1], this compound represents the highest-selectivity dimer product in the pathway from isobutene to p-xylene. Procurement of DMH is justified when the goal is to isolate the intermediate dimer for further functionalization or when process optimization studies require a high-purity reference standard for catalyst screening.

Synthesis of Seven-Membered Borepane Organoboranes

2,5-Dimethyl-1,5-hexadiene is the required precursor for synthesizing bis(3,6-dimethyl)borepane via cyclic hydroboration with borane [1]. The seven-membered borepane ring system is distinct from the six-membered borinanes obtained from shorter-chain dienes, enabling the preparation of organoboranes with unique steric and electronic properties for 1,4-addition reactions. Procurement of 2,5-dimethyl-1,5-hexadiene is essential for research programs focused on boron-mediated synthesis and the development of novel organoborane reagents.

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